molecular formula C9H10N4O2 B1353195 1',5'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid CAS No. 1033431-24-1

1',5'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid

Cat. No. B1353195
M. Wt: 206.2 g/mol
InChI Key: ISKMCDXREBOIHJ-UHFFFAOYSA-N
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Description

1’,5’-Dimethyl-2H,1’H-[3,4’]bipyrazolyl-5-carboxylic acid (CAS# 1033431-24-1) is a research chemical . It has a molecular formula of C9H10N4O2 .


Molecular Structure Analysis

The molecular structure of 1’,5’-Dimethyl-2H,1’H-[3,4’]bipyrazolyl-5-carboxylic acid consists of a bipyrazolyl ring with two methyl groups and a carboxylic acid group . The molecular weight is 206.2 .


Chemical Reactions Analysis

Specific chemical reactions involving 1’,5’-Dimethyl-2H,1’H-[3,4’]bipyrazolyl-5-carboxylic acid are not available in the sources I found. It’s primarily used as a research chemical .


Physical And Chemical Properties Analysis

1’,5’-Dimethyl-2H,1’H-[3,4’]bipyrazolyl-5-carboxylic acid has a molecular formula of C9H10N4O2 and a molecular weight of 206.2 . More detailed physical and chemical properties like melting point, boiling point, and density were not available in the sources I found.

Scientific Research Applications

Structural Analysis and Supramolecular Chemistry

Bipyrazole derivatives, including those similar to 1',5'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid, have been extensively studied for their unique structural properties and supramolecular architectures. For instance, studies on cocrystallization of N-donor type compounds with carboxylic acids have highlighted the role of hydrogen-bonding in forming supramolecular architectures. Such structures are analyzed in the context of crystal engineering and host-guest chemistry, revealing the formation of 1-D infinite chains extended to a 2-D layered architecture via strong O-H…O hydrogen bonds, further extending into a 3-D network through N-H…O interactions (Wang et al., 2011).

Corrosion Inhibition

Several bipyrazole derivatives have been evaluated for their potential as corrosion inhibitors, demonstrating significant efficacy in protecting metals from corrosion in acidic media. A theoretical study using density functional theory (DFT) elucidated the different inhibition efficiencies and reactive sites of bipyrazolic-type organic compounds, suggesting their suitability as corrosion inhibitors. The study aligns the calculated results with experimental data, providing insights into their chemical reactivity and efficiency as inhibitors (Wang et al., 2006).

Crystal Engineering and Metal Complexes

Research on metal complexes of bipyrazole derivatives and similar compounds has also been conducted, focusing on their synthesis, structural characterization, and potential applications. For example, the synthesis and insulin-mimetic activities of metal complexes with carboxylic acids have been explored, demonstrating the utility of these complexes in biochemical applications. Such studies typically involve mass spectrometry, elemental analysis, and spectroscopic methods to characterize the complexes and evaluate their biological activities (Nakai et al., 2005).

Safety And Hazards

Specific safety and hazard information for 1’,5’-Dimethyl-2H,1’H-[3,4’]bipyrazolyl-5-carboxylic acid is not available in the sources I found. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future directions of research involving 1’,5’-Dimethyl-2H,1’H-[3,4’]bipyrazolyl-5-carboxylic acid are not specified in the sources I found. As a research chemical, its use would depend on the specific goals of the research project .

properties

IUPAC Name

3-(1,5-dimethylpyrazol-4-yl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-5-6(4-10-13(5)2)7-3-8(9(14)15)12-11-7/h3-4H,1-2H3,(H,11,12)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKMCDXREBOIHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C2=NNC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424523
Record name SBB018074
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1',5'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid

CAS RN

1033431-24-1
Record name 1′,5′-Dimethyl[3,4′-bi-1H-pyrazole]-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1033431-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SBB018074
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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